molecular formula C17H27ClN2O3S B6661884 N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride

N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride

Cat. No.: B6661884
M. Wt: 374.9 g/mol
InChI Key: HVDCOFODRFIARG-UHFFFAOYSA-N
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Description

N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a phenyl group substituted with a methylsulfonylmethyl moiety, and a propanamide group, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfonylmethyl substituent can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and methylsulfonylmethane.

    Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction between the piperidine derivative and a suitable acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenyl group can engage in hydrophobic interactions, while the amide and sulfonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide
  • N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylbutanamide
  • N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpentanamide

Uniqueness

Compared to similar compounds, N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride is unique due to its specific combination of functional groups. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S.ClH/c1-23(21,22)13-16-5-3-2-4-15(16)12-19-17(20)7-6-14-8-10-18-11-9-14;/h2-5,14,18H,6-13H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDCOFODRFIARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1CNC(=O)CCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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